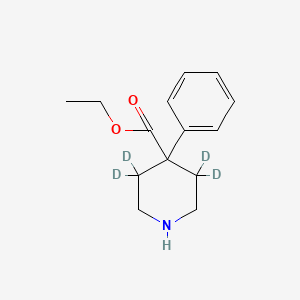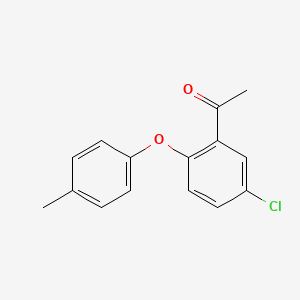
8-(Benzyl(methyl)amino)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Benzyl(methyl)amino)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with benzyl, methyl, and amino groups. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzyl(methyl)amino)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving formamide and other precursors.
Substitution Reactions: The introduction of benzyl and methyl groups is achieved through nucleophilic substitution reactions. Benzyl chloride and methyl iodide are commonly used reagents.
Amination: The amino group is introduced via amination reactions, often using ammonia or amines under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
8-(Benzyl(methyl)amino)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Benzyl chloride, methyl iodide, ammonia, basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs.
科学的研究の応用
8-(Benzyl(methyl)amino)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, such as anticancer and antiviral activities.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 8-(Benzyl(methyl)amino)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
- 8-(Benzylamino)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- 8-(Methylamino)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- 8-(Benzyl(methyl)amino)-3-methyl-7-benzyl-1H-purine-2,6(3H,7H)-dione
Uniqueness
The uniqueness of 8-(Benzyl(methyl)amino)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and methyl groups, along with the amino functionality, makes it a versatile compound for various applications.
特性
CAS番号 |
332905-02-9 |
|---|---|
分子式 |
C22H23N5O2 |
分子量 |
389.4 g/mol |
IUPAC名 |
8-[benzyl(methyl)amino]-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C22H23N5O2/c1-15-9-11-17(12-10-15)14-27-18-19(26(3)22(29)24-20(18)28)23-21(27)25(2)13-16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3,(H,24,28,29) |
InChIキー |
XKZTYNCQENNURG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2N(C)CC4=CC=CC=C4)N(C(=O)NC3=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12042099.png)


![Ethyl 6-bromo-5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12042117.png)

![Dimethyl 3-((3-fluorophenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B12042132.png)

